4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-methoxy-3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Trifluoromethylation: The amine is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: The trifluoromethylated amine is coupled with 4-(trifluoromethyl)phenylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient trifluoromethylation and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxy-3-methylbenzenesulfonic acid.
Reduction: Formation of 4-methoxy-3-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new antibiotics and antifungal agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the binding affinity and selectivity of the compound. The sulfonamide group interacts with the enzyme’s active site, leading to the inhibition of its activity. This mechanism is particularly relevant in the context of antibacterial and antifungal activity.
Comparison with Similar Compounds
4-Methoxy-3-methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in lower biological activity.
N-(4-Trifluoromethylphenyl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, leading to different chemical properties.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide enhances its biological activity and metabolic stability compared to similar compounds. This makes it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-9-13(7-8-14(10)22-2)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNNDKDLFPYHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.